REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([C:10]([CH3:12])=[CH2:11])[C:7]([O:13][CH3:14])=[CH:6][C:5]=1[O:15][CH3:16]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([CH:10]([CH3:12])[CH3:11])[C:7]([O:13][CH3:14])=[CH:6][C:5]=1[O:15][CH3:16]
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Name
|
|
Quantity
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6 g
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Type
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reactant
|
Smiles
|
COC(C1=C(C=C(C(=C1)C(=C)C)OC)OC)=O
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Name
|
|
Quantity
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85 mL
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Type
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solvent
|
Smiles
|
CO
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Name
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Quantity
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0 (± 1) mol
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Type
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catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst was filtered through GF/A paper
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Type
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CUSTOM
|
Details
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evaporated to dryness
|
Type
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CUSTOM
|
Details
|
to yield a colourless solid
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Type
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CUSTOM
|
Details
|
The product was purified by flash column chromatography (DCM:Petrol gradient elution)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)C(C)C)OC)OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |